molecular formula C9H20N2O B13181473 4-Amino-2-(piperidin-3-yl)butan-2-ol

4-Amino-2-(piperidin-3-yl)butan-2-ol

Cat. No.: B13181473
M. Wt: 172.27 g/mol
InChI Key: KPUMHLGRYCUXQL-UHFFFAOYSA-N
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Description

4-Amino-2-(piperidin-3-yl)butan-2-ol is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(piperidin-3-yl)butan-2-ol typically involves the functionalization of piperidine derivatives. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves multicomponent reactions, cyclization, and amination processes .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including this compound, focus on cost-effective and scalable processes. These methods often utilize catalytic hydrogenation and cycloaddition reactions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(piperidin-3-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include substituted piperidines, spiropiperidines, and piperidinones. These products have significant pharmacological and industrial applications .

Scientific Research Applications

4-Amino-2-(piperidin-3-yl)butan-2-ol has diverse scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-(piperidin-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-2-(piperidin-3-yl)butan-2-ol include:

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

4-amino-2-piperidin-3-ylbutan-2-ol

InChI

InChI=1S/C9H20N2O/c1-9(12,4-5-10)8-3-2-6-11-7-8/h8,11-12H,2-7,10H2,1H3

InChI Key

KPUMHLGRYCUXQL-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C1CCCNC1)O

Origin of Product

United States

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